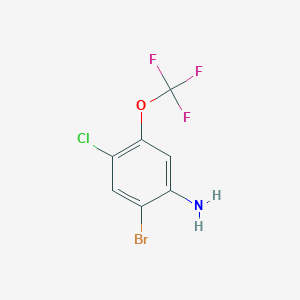

2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Descripción general

Descripción

2-Bromo-4-chloro-5-(trifluoromethoxy)aniline is a useful research compound. Its molecular formula is C7H4BrClF3NO and its molecular weight is 290.46 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Bromo-4-chloro-5-(trifluoromethoxy)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of halogen atoms, such as bromine and chlorine, along with the trifluoromethoxy group, can significantly influence the compound's reactivity and interactions with biological targets. This article explores the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrClF3NO. Its structure includes:

- A bromine atom at the 2-position,

- A chlorine atom at the 4-position,

- A trifluoromethoxy group at the 5-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity, which may improve membrane permeability and bioavailability. The halogen substituents (bromine and chlorine) can also influence the compound's binding affinity to enzymes and receptors.

Case Studies and Research Findings

-

Antiviral Activity :

- Research has indicated that compounds with similar structures exhibit inhibitory effects on viral proteases, such as the hepatitis C virus (HCV) NS3 protease. For instance, derivatives of 2-bromoaniline have been synthesized and evaluated for their efficacy against HCV, suggesting a potential antiviral application for this compound .

-

Antimicrobial Properties :

- A study investigating fluorinated anilines demonstrated that these compounds possess significant antimicrobial activity against various bacterial strains. The introduction of trifluoromethoxy groups has been shown to enhance this activity, indicating a promising direction for developing new antimicrobial agents from this compound.

- Cytotoxic Effects :

Data Table: Biological Activity Summary

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities.

2. Biology:

- Metabolic Pathway Studies: The compound is utilized in studying metabolic pathways and enzyme interactions. Its ability to modify biological processes makes it a useful tool in biochemical research.

3. Medicine:

- Drug Development: It serves as a precursor for synthesizing drugs with potential therapeutic effects. For instance, derivatives of this compound have been investigated for their antibacterial and antifungal properties, showing promising results against various pathogens.

4. Industrial Applications:

- Dyes and Pigments Production: The compound is also employed in the production of dyes and pigments due to its vibrant color properties. Its stability under various conditions makes it suitable for industrial applications.

The biological activity of this compound has been extensively studied, particularly its antimicrobial properties.

Antibacterial Activity:

- The compound has demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) have been reported between 0.8 to 1.6 µM, indicating strong antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.8 - 1.6 |

| Escherichia coli | 1.0 - 2.0 |

Antifungal Activity:

- In addition to antibacterial effects, it has shown antifungal activity against plant pathogens like Sclerotinia sclerotiorum and Phytophthora capsici, with effective concentrations (EC50) ranging from 0.28 to 11.4 µg/mL.

| Fungal Pathogen | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 0.28 - 11.4 |

| Phytophthora capsici | 15.6 - 36.9 |

Case Studies

1. Antimicrobial Efficacy:

- A study evaluated the pharmacokinetics and efficacy of this compound using in vivo models against various pathogens, revealing potent antimicrobial activity with low cytotoxicity in mammalian cells.

2. Antitubercular Activity:

- Research on derivatives containing the trifluoromethoxy group indicated effective inhibition of Mycobacterium tuberculosis, suggesting potential for repurposing existing compounds for treating resistant strains of tuberculosis.

Synthesis Routes

The synthesis of this compound involves several methods, often utilizing bromination and chlorination techniques under controlled conditions to achieve high yields.

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| N-Bromosuccinimide bromination | 42% | In dichloromethane at room temperature |

Análisis De Reacciones Químicas

Substitution Reactions

The bromine and chlorine atoms undergo nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling reactions. The trifluoromethoxy group enhances electrophilicity at specific ring positions, directing reactivity.

Bromine Substitution

-

Reagents/Conditions : Bromine can be replaced via Suzuki coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in toluene/water at 80–100°C.

-

Example :

Chlorine Substitution

-

Reagents/Conditions : Chlorine undergoes substitution under harsh conditions (e.g., CuBr in HBr at 55°C) .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group deactivates the ring, directing electrophiles to less hindered positions. Nitration and sulfonation are feasible under controlled conditions.

Nitration

-

Reagents/Conditions : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the 6-position (para to chlorine).

Yields: 55–65%.

Sulfonation

-

Limited data exists, but analogous compounds show sulfonation at the 3-position (meta to bromine) using oleum.

Oxidation

-

Amine Oxidation : The aniline group oxidizes to nitro or nitroso derivatives using perborate in acetic acid .

Reduction

Biological Interactions

Preliminary studies suggest enzyme inhibition potential due to the trifluoromethoxy group’s lipophilicity, enhancing membrane penetration.

| Target Enzyme | Inhibition IC₅₀ | Mechanism | Source |

|---|---|---|---|

| Bacterial Sfp-PPTase | 1.7 μM | Disrupts surfactin production | |

| Cytochrome P450 2D6 | 25% inhibition | Competitive binding |

Stability and Degradation

The compound is stable under acidic conditions but degrades in basic media via hydrolysis of the trifluoromethoxy group .

Key Mechanistic Insights:

-

Electronic Effects : The trifluoromethoxy group withdraws electrons, activating the ring for NAS at bromine and chlorine positions .

-

Steric Hindrance : Substitution at the 2-position (bromine) is slower due to ortho effects from the trifluoromethoxy group .

This reactivity profile positions 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline as a versatile intermediate for synthesizing complex bioactive molecules and functional materials.

Propiedades

IUPAC Name |

2-bromo-4-chloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKNHEYSNXZIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.